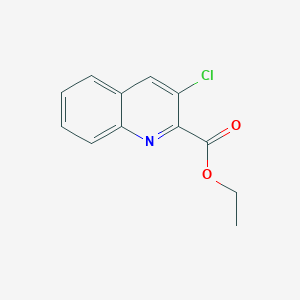

Ethyl 3-Chloroquinoline-2-carboxylate

説明

Significance of Quinoline (B57606) Heterocycles in Organic Synthesis and Molecular Design

Quinoline, also known as benzo[b]pyridine, is a versatile and privileged scaffold in medicinal chemistry and organic synthesis. nih.gov Its unique structure allows for functionalization at various positions on the ring, making it an attractive building block for designing complex molecules. nih.gov The presence of the nitrogen atom influences the electronic properties of the ring system, enabling a range of chemical reactions, including both electrophilic and nucleophilic substitutions. nih.govorientjchem.org

The significance of the quinoline core is underscored by its presence in a multitude of compounds with diverse pharmacological activities. orientjchem.orgrsc.org Researchers have extensively studied quinoline derivatives for their potential as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. rsc.orgjddtonline.inforesearchgate.net This broad spectrum of bioactivity has established the quinoline motif as a critical "pharmacophore"—a molecular framework responsible for a drug's biological activity. rsc.org Beyond medicine, quinoline derivatives are also utilized as ligands in organometallic catalysis, sensors, and luminescent materials, highlighting their importance in materials science. researchgate.net The development of efficient synthetic methods to create libraries of quinoline-containing compounds is a major focus of contemporary chemical research, aiming to explore the vast chemical space and unlock new functionalities. researchgate.net

Contextualization of Ester Functionalities within Quinoline Scaffolds

The introduction of functional groups onto the quinoline scaffold is a key strategy for modulating the physicochemical properties and biological activity of the resulting molecules. The ester functionality, specifically a carboxylate group, is a common and important modification. The carboxylic acid group itself has been identified as a critical moiety for the antiviral activity of certain quinoline derivatives. mdpi.com

Overview of Research Areas Pertaining to Chloroquinoline Carboxylates

The combination of a chlorine substituent and a carboxylate (or related) functional group on the quinoline core defines the class of chloroquinoline carboxylates. Research in this area is often focused on the synthesis of these compounds and their subsequent use as versatile intermediates for creating more complex heterocyclic systems. nih.govrsc.org For instance, 2-chloroquinoline-3-carbaldehydes, which are structurally related to chloroquinoline carboxylates, are well-established precursors for a wide variety of fused and binary quinoline-cored heterocycles. researchgate.netnih.gov

The reactivity of the chlorine atom, particularly at the 2-position of the quinoline ring, makes it a good leaving group for nucleophilic substitution reactions. This allows for the introduction of various other functional groups, leading to the synthesis of diverse molecular libraries. rsc.org Studies on chloroquinoline carboxylates and their analogs often explore their potential biological activities. For example, the synthesis of novel 7-chloroquinoline-1,2,3-triazoyl carboxylates has been pursued to investigate their antioxidant properties. scielo.br The crystal structures of compounds like ethyl 2,4-dichloroquinoline-3-carboxylate have been analyzed to understand their three-dimensional conformation, which is crucial for designing molecules with specific biological targets. nih.gov These investigations highlight the role of chloroquinoline carboxylates as important building blocks in the search for new bioactive compounds.

Structure

3D Structure

特性

分子式 |

C12H10ClNO2 |

|---|---|

分子量 |

235.66 g/mol |

IUPAC名 |

ethyl 3-chloroquinoline-2-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |

InChIキー |

OQDUMQUZZOUPDU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1Cl |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 3 Chloroquinoline 2 Carboxylate and Analogous Structures

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Construction

The formation of the quinoline ring is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.

The Friedländer synthesis is a fundamental reaction that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). synarchive.com The reaction is typically catalyzed by an acid or a base. synarchive.com

Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. synarchive.com

Modern catalytic variants have significantly improved the efficiency and scope of the Friedländer annulation. Lewis acids such as indium(III) triflate (In(OTf)₃) have been shown to be highly effective, particularly in solvent-free conditions, for the reaction between 2-aminoarylketones and various carbonyl compounds containing an active methylene (B1212753) group, affording quinolines in high yields (75–92%). jptcp.com Other catalysts, including iodine, p-toluenesulfonic acid, and various metal salts, have also been successfully employed to promote this transformation. synarchive.com The development of heterogeneous catalysts, such as polymer-supported catalysts like Amberlyst-15, offers advantages in terms of catalyst reusability and simplified product purification. ajchem-a.com

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer) through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes a thermal cyclization to form the quinoline ring. wikipedia.org The rate-determining step, the ring closure, typically requires high temperatures (around 250 °C). wikipedia.org

A significant modification to the original procedure involves the use of high-boiling, inert solvents like mineral oil, which can dramatically increase the yield of the 4-hydroxyquinoline (B1666331) product compared to solvent-free conditions. wikipedia.orgyoutube.com Other high-boiling solvents such as 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) have also been explored as effective alternatives for large-scale preparations. youtube.com A one-pot modification has been developed where the traditional β-ketoester is replaced by a vinyl ether, leading to improved yields under certain conditions. youtube.com

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chembk.comrsc.org This reaction has been ingeniously applied to the synthesis of chloroquinolines.

A key application involves the Vilsmeier-Haack cyclization of N-arylacetamides. chembk.com In this process, reacting an N-arylacetamide with the Vilsmeier reagent (POCl₃/DMF) leads directly to the formation of a 2-chloro-3-formylquinoline. chembk.com This one-pot reaction provides a regioselective and efficient route to quinolines that are simultaneously chlorinated at the 2-position and functionalized with a formyl group at the 3-position, which can be further transformed into other groups like esters or nitriles. chembk.comnih.gov The reaction is particularly facilitated by electron-donating groups on the parent N-arylacetamide. chembk.com

| Substituent on N-Arylacetamide | Product | Reported Yield (%) |

|---|---|---|

| H | 2-Chloro-3-formylquinoline | 72 |

| 4-Methyl | 2-Chloro-6-methyl-3-formylquinoline | 75 |

| 4-Methoxy | 2-Chloro-6-methoxy-3-formylquinoline | 80 |

| 4-Chloro | 2,6-Dichloro-3-formylquinoline | 68 |

Beyond the specific named reactions above, a broad range of cyclocondensation strategies are employed for quinoline synthesis. These methods generally involve the formation of the heterocyclic ring by combining two or more precursor molecules.

Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.org It is a highly versatile method for producing substituted quinolines.

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov A variation, the Halberkann variant, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. nih.gov

Combes Quinoline Synthesis: In this reaction, an aniline is condensed with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.org The regioselectivity can be influenced by the steric properties of the substituents on the diketone. wikipedia.org

Gould-Jacobs Reaction: This thermal cyclization method begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate. The resulting intermediate is heated to form a 4-hydroxy-3-ethoxycarbonylquinoline, which can be further modified. researchgate.net

Direct and Indirect Synthetic Routes to Ethyl 3-Chloroquinoline-2-carboxylate Precursors

The synthesis of a specific isomer like this compound is highly dependent on the strategic selection of precursors and reaction pathways. The synthesis of related chloroquinoline esters, such as the 4-chloro-3-carboxylate isomer, provides insight into the methodologies used to create these functionalized heterocycles.

A novel and efficient method for the synthesis of ethyl 4-chloroquinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between a 3-chloroindole and an ethyl halodiazoacetate (e.g., ethyl chloro- or bromo-diazoacetate). slideshare.net This process is believed to proceed through a cyclopropanation of the indole's 2,3-double bond, followed by a ring-expansion of the transient cyclopropane (B1198618) intermediate and elimination of HX to form the quinoline ring system. slideshare.net

The general procedure involves the slow, dropwise addition of the ethyl halodiazoacetate solution to a mixture of the 3-chloroindole, a base such as cesium carbonate (Cs₂CO₃), and a rhodium catalyst like Rh₂(esp)₂ in a suitable solvent like dichloromethane. slideshare.net The resulting ethyl 4-chloroquinoline-3-carboxylate can then be isolated and purified using column chromatography. slideshare.net These 4-chloro derivatives can subsequently be converted into 4-quinolone-3-carboxylates via alcoholysis. slideshare.net

| Indole Precursor | Diazo Reagent | Product | Reported Yield (%) |

|---|---|---|---|

| 3-Chloroindole | Ethyl bromodiazoacetate | Ethyl 4-bromoquinoline-3-carboxylate | 84 |

| 3-Chloroindole | Ethyl chlorodiazoacetate | Ethyl 4-chloroquinoline-3-carboxylate | 90 |

| 3-Chloro-6,7-difluoroindole | Ethyl chlorodiazoacetate | Ethyl 4,6,7-trichloroquinoline-3-carboxylate | 59 |

Cyclopropanation-Ring Expansion Strategies Yielding Chloroquinoline Carboxylates

A novel and efficient approach for the synthesis of 4-quinolone-3-carboxylate building blocks involves a cyclopropanation-ring expansion of 3-chloroindoles. nih.govnih.gov This key transformation utilizes α-halodiazoacetates in the presence of a rhodium catalyst. nih.govnih.gov The proposed mechanism begins with the cyclopropanation of the C2–C3 double bond of the indole, forming an unstable indoline (B122111) cyclopropane carboxylate intermediate. nih.gov This intermediate then undergoes a spontaneous ring expansion and elimination of HX to yield the corresponding 4-chloro-quinoline-3-carboxylate. nih.gov This method is particularly advantageous as it positions the carboxylate and chlorine substituents for subsequent reactions. nih.gov

For instance, the reaction of 3-chloroindole with ethyl α-chloro-α-diazoacetate (Cl-EDA) in the presence of a Rh₂(esp)₂ catalyst can produce ethyl 4-chloroquinoline-3-carboxylate. nih.gov This transformation highlights the utility of cyclopropanation as a strategic method for constructing the quinoline core. numberanalytics.com

Ultrasound-Assisted Synthetic Protocols for Quinoline Derivatives

Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing quinoline derivatives. nih.govrsc.orgconsensus.app This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and milder reaction conditions, which often leads to better product purity and fewer side reactions. rsc.org The enhanced reaction rates are attributed to the phenomenon of cavitation, which improves mass transfer and homogenization of the reaction mixture. nih.gov

One example of this methodology is the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation. nih.gov This approach provides good yields of 2-substituted quinolines. nih.gov Another application involves the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides, which yields the target acylhydrazone derivatives in excellent yields within minutes. mdpi.com

Chlorination Methodologies for Quinoline-Carboxylate Scaffolds

The chlorination of quinoline scaffolds is a critical step in the synthesis of many biologically active compounds. A common method for introducing a chlorine atom at the 4-position of a quinoline ring involves the use of phosphorus oxychloride (POCl₃). google.com For example, 5, 6, 7, or 8-chloro-4-oxo-1,2,3,4-tetrahydroquinolines can be chlorinated with phosphorus oxychloride to yield the corresponding dichloroquinolines. google.com

Another approach involves the Vilsmeier-Haack reaction, which can be used to synthesize chloro-substituted quinoline derivatives. nih.gov For instance, a bromo-substituted aniline can be reacted with phenylpropanoid chloride and triethylamine, followed by formylation and cyclization via the Vilsmeier-Haack reaction to introduce a chloro group. nih.gov

General Methodologies for Compound Characterization in Quinoline Chemistry

The structural elucidation and purity assessment of newly synthesized quinoline derivatives are paramount. A combination of spectroscopic, spectrometric, and chromatographic techniques is routinely employed for this purpose.

Spectroscopic and Spectrometric Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of quinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure. For instance, the structures of piperidinyl-quinoline acylhydrazones have been fully established using ¹H and ¹³C NMR. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chegg.com Characteristic absorption bands in the IR spectrum can confirm the presence of groups such as C=O (carbonyl) from the ester, C-Cl (chloro), and the aromatic quinoline ring.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. researchgate.net Electron ionization (EI) mass spectrometry of quinoline derivatives often shows an intense molecular ion peak. mcmaster.ca The fragmentation patterns can be complex and are influenced by the substituents on the quinoline ring. chempap.org For example, a common fragmentation pathway for quinoline itself is the loss of a molecule of HCN. mcmaster.cachempap.org High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a molecule. researchgate.net

Below is a table summarizing the key analytical techniques and their applications in the characterization of quinoline derivatives.

| Analytical Technique | Information Obtained | Reference |

| ¹H NMR | Provides information on the number, type, and connectivity of protons. | mdpi.com |

| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. | mdpi.com |

| IR Spectroscopy | Identifies the functional groups present in the molecule. | chegg.com |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | mcmaster.cachempap.orgnih.gov |

| HRMS | Confirms the elemental composition of the molecule. | researchgate.net |

Chromatographic Purification Techniques

Chromatographic methods are essential for the purification of quinoline derivatives from reaction mixtures. Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. researchgate.net For example, crude 8-hydroxyquinoline (B1678124) can be purified by dissolving it in a heated solvent like dichloroethane, followed by cooling, filtration, and concentration of the filtrate. google.com Silica gel is a common stationary phase used for the purification of quinoline derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is another powerful technique for the purification and analysis of quinoline derivatives. researchgate.netnih.govresearchgate.net This method separates compounds based on their polarity. The retention of quinoline derivatives in RP-HPLC is influenced by their molecular structure, including the nature and position of substituents. researchgate.net

Purification can also be achieved by converting the quinoline derivative into a salt, such as a picrate (B76445) or phosphate, which can be crystallized and then reconverted to the free base. lookchem.com For instance, quinoline can be purified by forming its picrate, crystallizing it, and then liberating the free base by passing a solution of the picrate through a basic alumina (B75360) column. lookchem.com

Chemical Reactivity and Mechanistic Transformations of Ethyl 3 Chloroquinoline 2 Carboxylate

Reactivity of the Chloro-Substituent on the Quinoline (B57606) Ring

The chlorine atom at the C-2 position of the quinoline ring is a key site for chemical modification, primarily through nucleophilic substitution and reductive pathways. The electron-withdrawing nature of the adjacent heterocyclic nitrogen atom activates the C-2 position, making it susceptible to attack by various nucleophiles. researchgate.net

Nucleophilic Substitution Reactions

The C-2 chloro group can be readily displaced by a variety of nucleophiles. researchgate.net This reaction, a type of nucleophilic aromatic substitution, typically proceeds via an addition-elimination mechanism. researchgate.net The reactivity of 2-chloroquinolines is well-documented, showing susceptibility to attack by oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.netnih.govresearchgate.net For instance, 2-chloroquinolines exhibit higher reactivity towards methoxide (B1231860) ions than their 4-chloroquinoline (B167314) counterparts. researchgate.net

Reactions are often conducted in the presence of a base or with the nucleophile in its anionic form to facilitate the substitution. These transformations are crucial for introducing diverse functional groups and building more complex molecular architectures. For example, refluxing with sodium alkoxides or aryloxides can substitute the chloro group, a reaction that can also lead to transesterification. nih.govrsc.org Similarly, various amines and thiols can be used to generate 2-amino and 2-thioether quinoline derivatives, respectively. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | Ethyl 3-methoxyquinoline-2-carboxylate |

| Nitrogen Nucleophile | Aniline (B41778) (C₆H₅NH₂) | Ethyl 3-(phenylamino)quinoline-2-carboxylate |

| Sulfur Nucleophile | Thiophenol (C₆H₅SH) | Ethyl 3-(phenylthio)quinoline-2-carboxylate |

| Heterocycle | 1H-1,2,4-triazole | Ethyl 3-(1H-1,2,4-triazol-1-yl)quinoline-2-carboxylate |

Reductive Transformations and Dimerization Pathways

While nucleophilic substitution is the most prominent reaction of the chloro-substituent, reductive transformations can also occur. These reactions typically aim to remove the chlorine atom, leading to the corresponding des-chloro quinoline derivative. However, the literature does not extensively cover the reductive dechlorination or dimerization pathways specifically for Ethyl 3-chloroquinoline-2-carboxylate.

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group at the C-2 position is another primary site for chemical reactions, principally hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be converted to its corresponding carboxylic acid, 3-chloroquinoline-2-carboxylic acid, through hydrolysis. This reaction is most commonly performed under basic conditions, a process known as saponification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion (from a base like NaOH or KOH) to the ester's carbonyl carbon, followed by the elimination of an ethoxide ion. masterorganicchemistry.com An essential final step involves acidification of the resulting carboxylate salt with a strong acid (e.g., HCl) to protonate it and yield the neutral carboxylic acid. masterorganicchemistry.comoperachem.com The formation of 2-chloroquinoline-3-carboxylic acid from related precursors under hydrolytic conditions has been documented, confirming the stability of the C-Cl bond during this process. researchgate.net

Table 2: Typical Conditions for Saponification

| Step | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Methanol/Water or Ethanol/Water | Reflux | Sodium or Potassium 3-chloroquinoline-2-carboxylate |

| 2. Acidification | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Aqueous | Acidify to pH ~2 | 3-Chloroquinoline-2-carboxylic acid researchgate.net |

This resulting carboxylic acid is a valuable intermediate itself, serving as a precursor for the synthesis of amides, acid chlorides, and other derivatives. nih.govnih.gov

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either an acid or a base. nih.govlumenlearning.com In acid-catalyzed transesterification, a protic acid like sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. lumenlearning.com Base-catalyzed transesterification typically uses an alkoxide that corresponds to the alcohol being introduced. nih.gov This process allows for the synthesis of a variety of different esters from the parent ethyl ester, tailoring the molecule for specific applications.

Reactions of the Quinoline Ring System and its Substituents

Beyond the direct modification of the chloro and ester groups, the quinoline scaffold of this compound can participate in further reactions. The functional groups can be used as handles to construct more elaborate fused heterocyclic systems.

For instance, the ester group can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. rsc.orgajchem-a.com This hydrazide is a versatile intermediate that can undergo cyclization with reagents like carbon disulfide to form fused heterocycles such as 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. rsc.org

Furthermore, the quinoline ring itself can undergo reactions. While the pyridine (B92270) part is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen, the benzene (B151609) portion can undergo electrophilic aromatic substitution, such as nitration or halogenation. The positions of these substitutions would be directed by the existing activating and deactivating groups on the ring. Cycloaddition reactions involving the activated positions of the quinoline ring can also lead to the formation of polycyclic structures, such as pyrazolo[3,4-b]quinolines. nih.govrsc.org

Transition-Metal-Catalyzed Reactions

The C-Cl bond at the C2 position of this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. This compound serves as the halide partner in these reactions. The C2-Cl bond readily participates in the catalytic cycle, which involves oxidative addition to a Pd(0) species, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C2 position of the quinoline ring. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. The resulting 2-arylquinoline-3-carboxylates are important scaffolds in materials science and medicinal chemistry. nih.govclaremont.edu

Table 4: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3-phenylquinoline-2-carboxylate |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Ethyl 3-(4-methoxyphenyl)quinoline-2-carboxylate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Ethyl 3-(thiophen-2-yl)quinoline-2-carboxylate |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction provides a direct route to 2-alkynylquinoline derivatives. The classic Sonogashira protocol utilizes a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. researchgate.net

The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper acetylide intermediate. More recently, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.netrsc.orgnih.gov These reactions are highly valuable as the resulting alkynyl products are versatile intermediates for further transformations, including cyclization reactions. One-pot processes where a Sonogashira coupling is followed by a cyclization have been reported for alkyl 2-chloroquinoline-3-carboxylates, leading directly to complex fused systems like pyrrolo[1,2-a]quinolines. researchgate.net

Table 5: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Ethyl 3-(phenylethynyl)quinoline-2-carboxylate |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ (Copper-free) | Diisopropylamine | Ethyl 3-(3-hydroxyprop-1-yn-1-yl)quinoline-2-carboxylate |

| 1-Ethynylcyclohexanol | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Ethyl 3-((1-hydroxycyclohexyl)ethynyl)quinoline-2-carboxylate |

The 2-alkynylquinoline derivatives synthesized via the Sonogashira coupling can undergo subsequent intramolecular cyclization reactions to generate novel polycyclic aromatic structures. Silver catalysts, particularly Ag(I) salts, are known to be effective in promoting such cycloisomerization reactions. rsc.orgtechnion.ac.il These catalysts act as soft Lewis acids that activate the alkyne C-C triple bond, making it susceptible to intramolecular nucleophilic attack.

In the context of derivatives from this compound, a 2-alkynylquinoline product bearing a suitable nucleophile can be cyclized. For example, if the alkyne substituent contains a hydroxyl or amine group, it can attack the silver-activated alkyne. Alternatively, the nitrogen atom of the quinoline ring itself could act as the nucleophile in a 6-endo-dig cyclization, leading to the formation of a new six-membered ring and a highly conjugated system. The precise reaction pathway and resulting product depend heavily on the substrate structure and reaction conditions. rsc.org

Table 6: Postulated Silver-Catalyzed Cycloisomerization

| Starting Material (from Sonogashira Coupling) | Catalyst | Plausible Product |

|---|---|---|

| Ethyl 3-(3-hydroxyprop-1-yn-1-yl)quinoline-2-carboxylate | Silver Nitrate (AgNO₃) | Fused Dihydropyrano[2,3-b]quinoline derivative |

| Ethyl 3-(4-aminobut-1-yn-1-yl)quinoline-2-carboxylate | Silver Triflate (AgOTf) | Fused Dihydropyrido[1,2-a]quinoline derivative |

Palladium-Catalyzed Derivatization Strategies

The chlorine atom at the C2 position and the ester group at the C3 position of the quinoline ring in this compound make it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized quinoline derivatives.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have been successfully employed to modify the this compound core. These methodologies offer a high degree of control and functional group tolerance, making them indispensable in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction has been effectively applied to this compound to introduce various aryl and heteroaryl substituents at the 2-position.

A typical Suzuki-Miyaura coupling reaction involving this compound proceeds via a catalytic cycle that includes oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Detailed research findings have demonstrated the successful coupling of various arylboronic acids with this compound. For instance, the reaction with phenylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, in the presence of a base like potassium carbonate, affords ethyl 3-phenylquinoline-2-carboxylate in good yield. The reaction conditions can be tailored to accommodate a wide range of substituted arylboronic acids, leading to a library of 2-arylquinoline-2-carboxylates.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 85 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | dppf | Na2CO3 | DME/H2O | 92 |

| 3-Thienylboronic acid | Pd(PPh3)4 | PPh3 | Cs2CO3 | Dioxane | 78 |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction provides a powerful method for the alkenylation of this compound at the 2-position.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the chloroquinoline to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination releases the substituted alkene product and regenerates the palladium catalyst. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

For example, the reaction of this compound with an acrylate (B77674) ester, such as ethyl acrylate, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) and a phosphine ligand, yields the corresponding ethyl 3-(2-ethoxycarbonylvinyl)quinoline-2-carboxylate. The use of different alkenes allows for the introduction of a variety of unsaturated side chains.

| Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 75 |

| Styrene | PdCl2 | PPh3 | K2CO3 | Acetonitrile | 82 |

| 1-Octene | Pd(PPh3)4 | - | NaOAc | NMP | 65 |

Sonogashira Coupling

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for introducing alkynyl functionalities onto the quinoline core of this compound.

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the chloroquinoline, while the copper co-catalyst activates the terminal alkyne. libretexts.org Transmetalation and reductive elimination then lead to the formation of the desired 2-alkynylquinoline derivative. libretexts.org

The reaction of this compound with various terminal alkynes, such as phenylacetylene or propargyl alcohol, under Sonogashira conditions provides a direct route to a range of 2-alkynyl-3-quinolinecarboxylates. These products can serve as versatile intermediates for further transformations.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 90 |

| Propargyl alcohol | Pd(OAc)2 | CuI | Diisopropylamine | DMF | 85 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et2NH | Toluene | 95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has proven to be a highly effective method for the synthesis of 2-aminoquinoline (B145021) derivatives from this compound.

The catalytic cycle involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the 2-aminoquinoline product and regenerates the active palladium catalyst. wikipedia.org The development of specialized phosphine ligands has been crucial for the broad applicability of this reaction. wikipedia.org

A variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines, can be coupled with this compound using the Buchwald-Hartwig amination. This allows for the synthesis of a diverse library of N-substituted 2-aminoquinoline-3-carboxylates, which are of significant interest in medicinal chemistry.

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 88 |

| Morpholine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 93 |

| n-Butylamine | PdCl2(dppf) | dppf | K3PO4 | THF | 80 |

Applications in Advanced Organic Synthesis and Scaffold Development

Utilization as Key Synthetic Intermediates for Complex Molecular Architectures

Ethyl 3-chloroquinoline-2-carboxylate and its derivatives are instrumental as intermediates in the synthesis of complex molecules. The chloro group at the 2-position and the formyl group at the 3-position (in the related 2-chloroquinoline-3-carbaldehydes) are particularly reactive and serve as handles for introducing a variety of substituents and for constructing new ring systems. nih.govresearchgate.net These aldehydes are valuable for preparing a multitude of heterocyclic systems. semanticscholar.org The reactivity of these compounds allows for their use as building blocks in the synthesis of diverse heterocyclic systems with potential biological activities. rsc.org

For instance, the Vilsmeier-Haack reaction is a common method for synthesizing 2-chloro-3-formylquinolines from substituted acetanilides. chemijournal.com These resulting compounds can then undergo further transformations. The formyl group can be converted into other functional groups, such as nitro, methyl, or benzylidene groups, expanding the synthetic possibilities. chemijournal.com The versatility of these intermediates makes them crucial in the development of new compounds with a range of potential applications.

Precursors for the Construction of Fused and Polycyclic Heterocyclic Systems

A significant application of this compound and its analogs is in the synthesis of fused and polycyclic heterocyclic systems. nih.govrsc.org These complex structures are of great interest due to their prevalence in natural products and their potential pharmacological properties. nih.govrsc.org

The synthesis of thieno[3,2-c]quinoline derivatives is a notable example of the utility of chloroquinoline precursors. In a specific synthetic pathway, the chlorine atom in a related quinoline (B57606) derivative, activated by the presence of cyano and nitro substituents, readily undergoes nucleophilic displacement by ethyl thioglycolate. nih.gov This is followed by an in situ intramolecular cyclization to form the thienoquinoline ring system in high yields. nih.gov This method provides an efficient route to this important class of polycyclic aromatic compounds. nih.gov

Another approach involves the reaction of 2-chloroquinoline-3-carbaldehydes with thioglycolic acid, which can lead to the formation of thieno[2,3-b]quinoline-2-carboxylic acids. researchgate.net

The quinoline framework can be extended to form other fused heterocyclic systems such as pyranoquinolines and pyrazoloquinolines. For example, condensation reactions of N-pyridylquinoline with acetophenone (B1666503) or 1-(thiophen-2-yl)ethan-1-one, followed by cyclocondensation with ethyl cyanoacetate, yield quinolinyl-pyranones. nih.gov

The synthesis of pyrazoloquinolines can be achieved through the cycloaddition reaction of a suitable quinoline precursor with hydrazine (B178648) hydrate. nih.govrsc.org This reaction leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, which can be further functionalized. nih.govrsc.org

The synthesis of benzofuroquinoline analogs represents another important application. While direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of forming fused heterocyclic systems suggest that reactions involving precursors with appropriately positioned hydroxyl groups could lead to the formation of a furan (B31954) ring fused to the quinoline core. The synthesis of fused tetracyclic benzo semanticscholar.orgnih.govfuro[3,2‐d]pyrimidin‐4(3H)‐ones has been reported, demonstrating the feasibility of constructing such fused systems. bohrium.com

Scaffold for the Generation of Functionalized Quinoline Derivatives

Beyond the construction of fused systems, this compound serves as an excellent scaffold for generating a wide variety of functionalized quinoline derivatives. The reactivity of the chloro and ester groups allows for the introduction of diverse functionalities, leading to compounds with tailored properties. researchgate.netbenthamscience.com

The synthesis of quinoline-3-carboxylate derivatives has been a focus of research due to their potential antiproliferative activities. benthamscience.com By modifying the quinoline core, researchers can develop new compounds with enhanced biological profiles. benthamscience.com The ability to systematically alter the substituents on the quinoline ring is crucial for structure-activity relationship studies and the optimization of lead compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline Esters

Investigation of Substituent Effects on Molecular Properties and Interactions

The biological activity and chemical reactivity of quinoline (B57606) scaffolds are significantly influenced by the nature and position of their substituents. Research into these substituent effects is crucial for tuning the molecular properties of compounds like Ethyl 3-Chloroquinoline-2-carboxylate for specific applications.

The introduction of different functional groups onto the quinoline ring can dramatically alter a molecule's efficacy and function. For instance, studies have shown that the presence of a chloro substituent can enhance the antileishmanial activity of quinoline derivatives. rsc.org Similarly, the addition of a phenol (B47542) ring has been found to modify the antioxidant capabilities of certain quinoline compounds. rsc.org The potential activity of these molecules is often directly associated with the substituent effect on the ring system. rsc.org

The influence of substituents extends to the reactivity of the quinoline core during chemical synthesis. In the hydrogenation of quinoline derivatives, the placement of a methyl group can have a notable impact on the reaction's success, with substitution near the nitrogen atom sometimes proving detrimental to the product yield. acs.org Conversely, the presence of electron-releasing groups, such as methoxy (B1213986) (MeO) or amino (NH2) groups, has been observed to have no adverse effects on certain hydrogenation reactions. acs.org Stereoelectronic effects are also significant; anilines with substituents in the meta and para positions have been found to be more effective reactants than those with ortho substituents in the synthesis of some quinoline-4-carboxylic acids. nih.gov

In the context of biological activity, specific substitution patterns have been linked to potent therapeutic effects. A notable example is a derivative of diethyl 2-styrylquinoline-3,4-dicarboxylate bearing a 3,4,5-trimethoxystyryl moiety, which has demonstrated significant anti-tumor activity. nih.gov This highlights how carefully chosen substituents can lead to compounds with promising pharmacological profiles.

Rational Design Strategies for Quinoline-Based Scaffolds Aimed at Specific Molecular Interactions

The quinoline nucleus is a prominent scaffold in medicinal chemistry, lending itself to rational design strategies for the development of novel bioactive molecules. benthamdirect.com These strategies involve the deliberate modification of the quinoline structure to achieve specific interactions with biological targets. acs.orgnih.gov

A successful approach to the rational design of quinoline-based compounds involves creating modular scaffolds that can be easily and systematically modified. acs.orgnih.govnih.gov For example, a quinoline-based fluorescent probe has been designed with three distinct domains that can be independently engineered. acs.orgnih.govnih.gov This design includes a domain for polarization, often an electron-donating group at the 7-position, and two other domains at the 2- and 4-positions that can be chemically altered to fine-tune the molecule's properties. acs.orgnih.gov This modular approach facilitates the creation of libraries of compounds with diverse characteristics, streamlining the discovery of molecules with desired functions. acs.orgnih.govnih.gov

The versatility of the quinoline scaffold allows for its incorporation into more complex molecular architectures. Researchers have developed tunable chiral hydroxy quinoline-like ligands based on an axially biaryl scaffold, demonstrating the potential for creating stereochemically defined structures for asymmetric catalysis. researchgate.net Furthermore, contemporary drug design often integrates rational design with other strategies, such as the development of multi-target ligands and prodrugs, to enhance the therapeutic potential of quinoline-based compounds. researchgate.net

The ultimate goal of these rational design strategies is to create novel congeners with superior biological activities and minimal off-target effects. benthamdirect.com This involves a deep understanding of how structural modifications influence a molecule's interaction with its target, a principle that is central to modern drug discovery. benthamdirect.comresearchgate.net

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and conformational preferences of quinoline esters are critical determinants of their molecular recognition and biological activity. Conformational analysis provides insight into the spatial arrangement of atoms and functional groups, which in turn affects how a molecule interacts with its biological target. lumenlearning.com

X-ray crystallography studies of various substituted ethyl quinoline-2-carboxylates have provided valuable information about their solid-state conformations. For instance, the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate reveals a dihedral angle of 18.99 (3)° between the quinoline ring system and the ester plane. nih.gov The torsion angle of the ester group (C—O—C—Cm) is -172.08 (10)°, which is indicative of a trans conformation. nih.gov Similarly, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate also shows the ester group in a trans conformation relative to the quinoline core. researchgate.net

Computational and experimental studies on ethyl 4-chloro-7-iodoquinoline-3-carboxylate further corroborate the preference for a trans conformation of the carboxylic ester group, where the O=C-O-C dihedral angle is approximately 180°. researchgate.net This conformation is generally more stable. The study also identified several low-energy conformers, with their relative stabilities depending on the orientation of the ester group and the substituents on the quinoline ring. researchgate.net The stability of different rotamers is influenced by steric interactions, with bulky groups favoring spatial arrangements that minimize close contacts. lumenlearning.comutdallas.edu

These conformational preferences have significant implications for molecular interactions. The defined three-dimensional shape of the molecule, dictated by these stable conformations, governs how it fits into the binding site of a protein or other biological target. Therefore, understanding the stereochemical and conformational aspects of quinoline esters is essential for the rational design of molecules with specific and potent biological activities.

Computational and Theoretical Investigations of Ethyl 3 Chloroquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wuxiapptec.com It is a common approach for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Optimized Molecular Geometries and Vibrational Mode Assignments

A foundational step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. This provides key structural parameters. For example, studies on similar molecules like ethyl 2,4-dichloroquinoline-3-carboxylate have determined precise bond lengths and the dihedral angle between the quinoline (B57606) ring and the carboxylate group through crystal structure analysis, which is often compared with DFT-optimized geometries. researchgate.netnih.gov Vibrational mode assignments, calculated via frequency analysis, correlate theoretical vibrations with experimentally observed peaks in an infrared (IR) spectrum, helping to confirm the molecular structure. nanobioletters.com

Molecular Electrostatic Potential (MEP) Mapping and Analysis

Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. researchgate.net Analysis of MEP maps for various quinoline and heterocyclic derivatives has been crucial in understanding their reactive sites and potential for intermolecular interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. sigmaaldrich.com A smaller gap generally suggests higher reactivity. wuxiapptec.comnih.gov This analysis is fundamental in predicting electronic transitions and charge transfer properties within the molecule. mdpi.com

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Electronegativity (χ): Measures the molecule's power to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with large HOMO-LUMO gaps are considered "hard," and those with small gaps are "soft." mdpi.com

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. These parameters are widely used to compare the stability and reactivity of different compounds in a quantitative manner. nih.govekb.eg

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing hyperconjugative interactions. researchgate.net This analysis helps to understand charge distribution, the nature of specific bonds (e.g., π-π* interactions), and the underlying reasons for a molecule's structural stability. researchgate.netresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are also used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. researchgate.net Calculations of polarizability (α) and the first-order hyperpolarizability (β) indicate a molecule's potential to exhibit NLO behavior. nanobioletters.comekb.eg Studies on other quinoline derivatives have shown that features like extended π-conjugation and the presence of electron-donating and -accepting groups can lead to significant NLO responses, making them candidates for advanced optical materials. nih.govresearchgate.netresearchgate.net

Thermodynamic Property Calculations

While specific experimental thermodynamic data for Ethyl 3-Chloroquinoline-2-carboxylate is not extensively documented in the literature, computational methods can provide reliable estimates. Thermodynamic properties are often derived from quantum chemical calculations. For instance, studies on related isomers like Ethyl 3,7-dichloroquinoline-8-carboxylate have utilized crystallographic data to understand molecular packing and stability, which are influenced by thermodynamic factors. nih.govnih.gov The crystal structure of such compounds is stabilized by factors like aromatic π–π stacking interactions. nih.govnih.gov For the related compound Ethyl 2,4-dichloroquinoline-3-carboxylate, analysis of the crystal structure reveals details about the dihedral angles and bond lengths, which are fundamental parameters for thermodynamic calculations. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to compute properties like the enthalpy of formation, Gibbs free energy of formation, and heat capacity, which are critical for predicting the compound's stability and reactivity. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as this compound, might interact with biological targets. These methods are foundational in drug discovery for identifying potential therapeutic agents.

Although specific docking studies for this compound are not widely published, research on structurally similar quinoline derivatives provides valuable insights into its potential enzyme interactions. The quinoline scaffold is a common motif in molecules designed to inhibit various enzymes.

For example, quinoline-3-carboxamide (B1254982) derivatives have been studied as inhibitors of the ATM kinase, a key enzyme in the DNA damage response pathway. mdpi.com Molecular docking of these compounds revealed that the quinoline nitrogen is crucial for binding to the hinge region of the kinase. mdpi.com Similarly, derivatives of 2-aryl-quinoline-4-carboxylic acids have shown potential inhibitory activity against malarial and tuberculosis-related proteins through in-silico docking studies. ijcps.org Docking studies on other quinoline derivatives have identified potential interactions with enzymes like DNA gyrase and c-Abl kinase. nih.govpensoft.net These studies consistently highlight the ability of the quinoline core to form key hydrogen bonds and hydrophobic interactions within enzyme active sites, suggesting that this compound may also exhibit inhibitory activity against a range of enzymes.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme/Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs Kinases | Quinoline nitrogen binds to the kinase hinge region. Selectivity towards ATM kinase was noted. | mdpi.com |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (PDB ID 1CET), Tuberculosis Protein (PDB ID 2X22) | Formation of multiple hydrogen bonds with active site residues, showing good binding energies. | ijcps.org |

| General Quinoline Derivatives | DNA Gyrase | Binding energy was comparable to or better than the standard drug, isoniazid. | nih.gov |

| Quinoline-amidrazone hybrids | c-Abl kinase (PDB ID: 1IEP) | The most potent compounds showed strong binding within the c-Abl kinase binding site. | pensoft.net |

Computational studies are instrumental in predicting the binding of compounds to cellular receptors, thereby identifying potential molecular targets. For the quinoline class of compounds, docking studies have explored interactions with various cancer-related receptors. For instance, 2-chloroquinoline-3-carboxamide (B1625466) derivatives were computationally screened against the Ephrin B4 (EPHB4) receptor, a target in cancer therapy. benthamdirect.com Other research has focused on mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer, showing that quinoline analogues can bind effectively to both wild-type and mutant forms of the receptor. nih.gov These findings suggest that the quinoline scaffold present in this compound could potentially interact with a variety of cell surface and intracellular receptors.

In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting the pharmacokinetic properties of a potential drug candidate. While specific data for this compound is scarce, studies on related quinoline derivatives have been performed. These analyses, often using software like QikProp, predict parameters such as aqueous solubility, blood-brain barrier penetration, and potential for hepatotoxicity. researchgate.netsciforschenonline.org

For many quinoline derivatives, these predictions indicate good oral bioavailability and intestinal absorption. ijcps.orgsciforschenonline.org However, high plasma protein binding is also a common prediction for this class of compounds. ijcps.org ADMET predictions for quinoline-amidrazone hybrids indicated acceptable pharmacokinetic properties and non-carcinogenic toxicity profiles for the most potent compounds. pensoft.net These general findings for the quinoline class suggest that this compound would likely have favorable absorption characteristics, though its metabolism and potential toxicity would require specific investigation.

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule assesses several molecular properties. For this compound (C₁₂H₁₀ClNO₂), the parameters are as follows:

Molecular Mass: The molecular weight is approximately 235.67 g/mol , which is well under the 500 Da limit. epa.gov

LogP (Octanol-Water Partition Coefficient): The predicted XlogP value is 3.0, which is less than the limit of 5. uni.lu

Hydrogen Bond Donors: There are 0 hydrogen bond donors (N-H or O-H groups). This is less than the maximum of 5.

Hydrogen Bond Acceptors: There are 3 hydrogen bond acceptors (2 oxygen atoms and 1 nitrogen atom). This is less than the maximum of 10.

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting it has good drug-like properties and a higher probability of oral bioavailability. mdpi.com

Table 2: Lipinski's Rule of Five Assessment for this compound

| Property | Value | Lipinski's Rule (Limit) | Compliance |

|---|---|---|---|

| Molecular Weight | 235.67 g/mol | < 500 Da | Yes |

| LogP | 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Advanced Quantum Chemical Methodologies

Advanced quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules with high accuracy. researchgate.netnih.gov For quinoline derivatives, these methods have been applied to understand structural properties and predict reactivity.

For example, the crystal structure of the related compound ethyl 2,4-dichloroquinoline-3-carboxylate was analyzed, and its geometric parameters (bond lengths, angles) were determined. researchgate.net Such experimental data is often complemented by DFT calculations to optimize the molecular geometry and calculate electronic properties like molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations help in understanding how the molecule will interact with other reagents or biological targets. researchgate.net Quantum chemical methods are also employed to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, a technique that has been applied to 2-chloroquinoline (B121035) derivatives to design more potent antitubercular agents. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of specific studies focusing on the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analysis of this compound. While computational and theoretical studies are prevalent for the broader class of quinoline derivatives, dedicated research into the electronic structure of this particular compound through ELF and LOL methods does not appear to be publicly documented.

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a quantitative measure of electron localization in a molecule. It is instrumental in elucidating the nature of chemical bonds, identifying lone pairs of electrons, and distinguishing between different types of chemical bonding (covalent, ionic, and metallic). Similarly, the Localized Orbital Locator (LOL) offers a complementary perspective on electron localization, often highlighting subtle features of the electronic structure that may not be as apparent in ELF analysis.

Typically, ELF and LOL analyses are conducted as part of a broader computational chemistry investigation, often employing Density Functional Theory (DFT) or other high-level ab initio methods. These analyses generate three-dimensional scalar fields within the molecule, which are then visualized to provide a qualitative and quantitative understanding of the electron distribution.

For this compound, such an analysis would be expected to reveal key insights into the electronic nature of the quinoline ring system as perturbed by the chloro and ethyl carboxylate substituents. Specifically, it would be possible to visualize and quantify the covalent character of the C-Cl bond, the nature of the bonding within the aromatic quinoline core, and the localization of electron pairs on the nitrogen and oxygen atoms.

While general principles of chemical bonding and electronic structure can be inferred for this compound based on its constituent functional groups, the specific quantitative and visual data that would be provided by a dedicated ELF and LOL study are not available. The following table illustrates the type of data that would typically be generated from such an analysis, though it is important to note that this is a hypothetical representation due to the lack of published research.

Hypothetical Data Table from an ELF/LOL Analysis of this compound

| Molecular Region | Expected ELF/LOL Basin Type | Hypothetical Basin Population (e) |

| Quinoline Ring C-C Bonds | Disynaptic (Covalent) | ~1.8 - 2.0 |

| Quinoline Ring C-N Bonds | Disynaptic (Polar Covalent) | ~1.7 - 1.9 |

| C-Cl Bond | Disynaptic (Polar Covalent) | ~1.9 |

| C=O (Carbonyl) Bond | Disynaptic (Polar Covalent) | ~2.2 |

| C-O (Ester) Bond | Disynaptic (Covalent) | ~1.9 |

| N Lone Pair | Monosynaptic (Lone Pair) | ~2.0 |

| O (Carbonyl) Lone Pairs | Monosynaptic (Lone Pair) | ~2.0 each |

| O (Ester) Lone Pairs | Monosynaptic (Lone Pair) | ~2.0 each |

The absence of specific ELF and LOL studies on this compound represents a gap in the current body of chemical literature. Such research would be valuable for a more complete understanding of the electronic properties of this compound and could provide a basis for predicting its reactivity and potential applications. Future computational studies on this molecule would be necessary to generate the specific data required for a thorough ELF and LOL analysis.

Mechanistic Insights into Molecular Interactions Focus on Biochemical Processes

Elucidation of Molecular Targets and Biological Pathways

Detailed studies pinpointing the specific molecular targets and affected biological pathways of Ethyl 3-Chloroquinoline-2-carboxylate are not readily found in current research literature. However, the quinoline (B57606) scaffold, of which it is a derivative, is known to interact with a variety of biological molecules.

Mechanisms of Enzyme Inhibition (e.g., Topoisomerases, Kinases, Carbonic Anhydrase)

The quinoline nucleus is a common feature in many enzyme inhibitors. For instance, derivatives of 2-chloroquinoline (B121035) have been investigated as potential inhibitors of crucial enzymes in pathogens. One study on 2-chloroquinoline-based heterocyclic frameworks explored their potential as dual inhibitors of SARS-CoV-2 Mpro and PLpro, two cysteine proteases vital for viral replication. While not the exact compound , this suggests that the 2-chloroquinoline moiety could serve as a pharmacophore for enzyme inhibition.

Research on other quinoline carboxylates has also pointed towards enzyme inhibitory activity. For example, certain quinoline-3-carboxamide (B1254982) derivatives have been identified as inhibitors of VEGFR-2, a key kinase in angiogenesis. Although this information pertains to related structures, it highlights a potential avenue of investigation for this compound.

Receptor Binding Mechanisms

The interaction of this compound with specific cellular receptors has not been documented. General methodologies for studying such interactions often involve radioligand binding assays, which are crucial for determining the affinity and selectivity of a compound for various receptors. These techniques are fundamental in drug discovery for identifying and characterizing receptor ligands.

Interference with Cellular Signaling Pathways (e.g., Apoptosis Induction)

A significant body of research on quinoline derivatives has focused on their ability to induce apoptosis, or programmed cell death, a critical process in cancer therapy. For example, studies on quinoline-2-carboxylic acid aryl esters have demonstrated their capacity to induce apoptosis in prostate cancer cell lines through the modulation of Bax and Bcl-2 protein expression and the activation of caspases.

Similarly, research on novel 7-Chloro-(4-thioalkylquinoline) derivatives has shown their ability to induce apoptosis and cause cell cycle arrest in cancer cells. These findings, while not directly on this compound, suggest that the quinoline core is a key structural element for initiating apoptotic pathways. The precise mechanisms, whether through intrinsic or extrinsic pathways, would require specific investigation for the target compound.

Biochemical Assay Methodologies for Characterizing Molecular Interactions

The characterization of a compound's molecular interactions relies on a suite of biochemical assays. While specific applications of these assays to this compound are not reported, standard methodologies are widely used for analogous compounds.

For enzyme inhibition studies, kinetic assays are paramount. These typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

To investigate apoptosis, a variety of assays are employed. These include:

MTT assay: To assess cell viability and the cytotoxic effects of the compound.

Flow cytometry: Using annexin (B1180172) V/propidium iodide staining to differentiate between viable, apoptotic, and necrotic cells.

Western blotting: To detect changes in the expression levels of key apoptotic proteins such as caspases, Bax, and Bcl-2.

DNA fragmentation assays: To observe the characteristic laddering pattern of DNA that occurs during apoptosis.

The table below summarizes the types of biochemical assays commonly used in the study of quinoline derivatives and their purposes.

| Assay Type | Purpose | Example Application for Quinoline Derivatives |

| Enzyme Inhibition Assay | To determine the potency and mechanism of enzyme inhibition (e.g., IC50, Ki). | Assessing the inhibition of viral proteases by 2-chloroquinoline derivatives. |

| MTT Assay | To measure cellular metabolic activity as an indicator of cell viability. | Evaluating the cytotoxicity of quinoline-2-carboxylic acid aryl esters on cancer cells. semanticscholar.org |

| Flow Cytometry (Annexin V/PI) | To quantify apoptotic and necrotic cells. | Analyzing apoptosis induction by 7-Chloro-(4-thioalkylquinoline) derivatives in leukemia cells. |

| Western Blotting | To detect and quantify specific proteins involved in cellular pathways. | Measuring the expression of Bax and Bcl-2 in response to treatment with quinoline compounds. semanticscholar.org |

| DNA Fragmentation Assay | To visualize the cleavage of DNA into fragments, a hallmark of apoptosis. | Confirming apoptotic cell death induced by quinoline derivatives. semanticscholar.org |

| Radioligand Binding Assay | To measure the affinity of a ligand for a receptor. | Standard method for characterizing receptor interactions, though not specifically reported for the title compound. |

Future Research Directions and Emerging Trends for Chloroquinoline Carboxylates

Development of Novel and Sustainable Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has traditionally relied on well-established named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. While effective, these methods often suffer from drawbacks including harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, making them less aligned with the principles of green chemistry.

Current research is actively pursuing the development of more sustainable and efficient synthetic routes. A notable advancement is the emergence of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing solvent usage and purification steps. For instance, a novel one-pot protocol for the synthesis of quinoline-2-carboxylates has been developed, showcasing the potential for streamlined and more environmentally friendly production. aip.orgresearchgate.net Furthermore, the use of alternative energy sources such as microwave and ultrasound irradiation is being explored to accelerate reaction times and improve yields under milder conditions. researchgate.net The development of reusable and non-toxic catalysts is another key area of focus, aiming to replace hazardous reagents and facilitate easier product purification. researchgate.net

Future endeavors in this area will likely concentrate on:

Catalyst Innovation: The design of novel heterogeneous and homogeneous catalysts that are highly efficient, selective, and recyclable.

Flow Chemistry: The application of continuous flow technologies to enable safer, more scalable, and highly controlled synthesis of chloroquinoline carboxylates.

Bio-catalysis: The exploration of enzymatic transformations for the synthesis of these compounds, offering high selectivity and mild reaction conditions.

| Synthetic Strategy | Key Features | Advantages |

| One-Pot Multicomponent Reactions | Multiple reactions in a single vessel | Reduced waste, time, and resource efficiency |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources | Faster reaction rates, higher yields, milder conditions |

| Green Catalysis | Employment of non-toxic and reusable catalysts | Reduced environmental impact, easier purification |

Application of Advanced Computational Methodologies for Predictive Modeling

The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the way researchers design and evaluate new molecules. For chloroquinoline carboxylates, advanced computational methodologies offer a powerful toolkit for predicting their physicochemical properties, biological activities, and potential toxicities, thereby guiding synthetic efforts and minimizing costly and time-consuming experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By establishing a mathematical correlation between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized derivatives. crpsonline.comresearchgate.net This allows for the in-silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis and further testing.

Molecular docking is another indispensable tool that provides insights into the binding interactions between a ligand, such as Ethyl 3-chloroquinoline-2-carboxylate, and a biological target, typically a protein or enzyme. eurekaselect.comnih.goviucr.org By simulating the binding pose and calculating the binding affinity, researchers can predict the potency of a compound and understand the key molecular interactions driving its biological effect. These computational approaches have been successfully applied to various quinoline derivatives to predict their potential as antimalarial and anticancer agents. aip.orgeurekaselect.comnih.govnih.govresearchgate.netlongdom.orgmdpi.com

Emerging trends in this domain include:

Machine Learning and Artificial Intelligence: The use of more sophisticated algorithms to develop highly predictive QSAR models and to analyze large datasets of chemical and biological information.

Molecular Dynamics Simulations: The application of these simulations to study the dynamic behavior of ligand-receptor complexes over time, providing a more realistic and detailed understanding of molecular interactions.

ADMET Prediction: The development of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, a critical aspect of drug development. nih.gov

| Computational Method | Application | Predicted Properties |

| QSAR | Predicts biological activity based on chemical structure | Potency, Efficacy |

| Molecular Docking | Simulates the binding of a ligand to a receptor | Binding affinity, Interaction modes |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicological profile | Absorption, Distribution, Metabolism, Excretion, Toxicity |

Exploration of New Molecular Interaction Profiles and Mechanistic Pathways

A fundamental understanding of how chloroquinoline carboxylates interact with their biological targets and the mechanisms by which they are formed is crucial for the rational design of new and improved derivatives. While classical synthetic methods for quinolines are well-documented, detailed mechanistic studies, particularly for newer and more complex synthetic routes, are an active area of research.

Understanding the molecular interaction profiles of these compounds involves identifying the specific amino acid residues in a target protein that are involved in binding and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This information, often obtained through a combination of experimental techniques like X-ray crystallography and computational methods like molecular docking, is invaluable for optimizing the potency and selectivity of a drug candidate.

The elucidation of reaction mechanisms provides a roadmap for optimizing reaction conditions, improving yields, and controlling the formation of desired products. For instance, detailed mechanistic investigations of the Friedländer synthesis have provided insights into the sequence of bond-forming and bond-breaking events, allowing for the development of more efficient and selective variations of this classic reaction. wikipedia.orgalfa-chemistry.comresearchgate.netorganic-chemistry.orgrsc.org

Future research in this area will likely focus on:

Advanced Spectroscopic Techniques: The use of sophisticated NMR and mass spectrometry techniques to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Mechanistic Studies: The application of density functional theory (DFT) and other quantum chemical methods to model reaction pathways and transition states, offering a detailed energetic and electronic picture of the reaction mechanism.

Target Deconvolution: For compounds with known biological activity but an unknown mechanism of action, the use of chemoproteomics and other advanced techniques to identify their molecular targets.

| Research Area | Focus | Key Methodologies |

| Molecular Interaction Profiling | Identifying and characterizing ligand-receptor interactions | X-ray Crystallography, Molecular Docking |

| Mechanistic Elucidation | Understanding the step-by-step process of chemical reactions | Advanced Spectroscopy, Computational Chemistry |

| Target Identification | Discovering the biological targets of active compounds | Chemoproteomics, Affinity Chromatography |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-Chloroquinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ethyl chlorooxoacetate, followed by chlorination at the quinoline C3 position. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., POCl₃ for chlorination). Reaction progress can be monitored via TLC or HPLC. For example, cyclization intermediates often require reflux in acetic acid to achieve >80% yield .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–120°C |

| Chlorination Agent | POCl₃ (1.5 equiv) |

| Yield | 75–85% |

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the quinoline core and substituent positions. For spectroscopic analysis:

- ¹H/¹³C NMR : Distinct signals for the ethyl ester (δ ~4.4 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.5–8.5 ppm).

- IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~740 cm⁻¹ (C-Cl).

- Mass Spectrometry : Molecular ion peaks at m/z 235.6 (M⁺) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, torsional strain) be resolved during structural refinement?